molecular formula C22H15NO2 B1392201 4-(4-Phenoxybenzoyl)isoquinoline CAS No. 1187165-82-7

4-(4-Phenoxybenzoyl)isoquinoline

Cat. No.: B1392201
CAS No.: 1187165-82-7
M. Wt: 325.4 g/mol
InChI Key: URKGCNMYMMFQEG-UHFFFAOYSA-N
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Description

4-(4-Phenoxybenzoyl)isoquinoline is a compound that has been studied for its various properties . It is a complex molecule that combines the structures of phenoxybenzoyl and isoquinoline .


Synthesis Analysis

The synthesis of this compound and its analogues has been a subject of research. Various synthesis protocols have been reported, including classical synthesis protocols and transition metal catalyzed reactions . A review paper discusses recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of a benzene ring with a pyridine ring, forming a benzo[c]pyridine structure . The compound has a molecular weight of 325.36 and a molecular formula of C22H15NO2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. One study discusses the reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene .

Scientific Research Applications

Synthesis and Chemical Properties

  • BF3-Promoted Synthesis : A novel method for synthesizing diarylhexahydrobenzo[f]isoquinoline, which includes 4-(4-phenoxybenzoyl)isoquinoline derivatives, has been developed using boron trifluoride etherate. This process involves ring contraction, chain elongation, and intramolecular electrophilic cyclization, broadening the scope of applications for these compounds (Chang et al., 2010).

  • Crystal Structure Analysis : The crystal structures of isoquinoline compounds, including derivatives like this compound, have been determined, providing insights into their molecular interactions and bonding characteristics (Gotoh & Ishida, 2015).

  • Electroluminescence and Photophysical Properties : Research on π-conjugated imidazole–isoquinoline derivatives, which include this compound, has revealed their highly fluorescent properties and potential use in electroluminescent devices. These studies explore their photophysical, electrochemical, and thermal properties (Nagarajan et al., 2014).

  • Synthesis and Antifungal Activity : Research has shown that certain this compound derivatives exhibit antifungal activity. The synthesis methods for these compounds have been explored, indicating potential applications in antifungal treatments (Surikova et al., 2011).

Biomedical Research

  • Antitumor Activity : Isoquinoline derivatives, including this compound, have been studied for their antitumor properties. Some of these compounds have shown significant cytotoxicity against tumor cell lines, indicating their potential in cancer therapy (Houlihan et al., 1995).

  • Topoisomerase Inhibitors : Compounds derived from isoquinolines, such as this compound, have been identified as potent dual topoisomerase I/II inhibitors. This discovery opens up new avenues for the development of therapeutic agents targeting topoisomerases (Wu et al., 2016).

  • Adenosine Receptor Antagonists : Studies have shown that isoquinoline derivatives, including this compound, can act as antagonists for adenosine receptors. This suggests potential applications in conditions where modulation of adenosine receptor activity is beneficial (van Muijlwijk-Koezen et al., 2000).

Safety and Hazards

Safety data sheets indicate that 4-(4-Phenoxybenzoyl)isoquinoline can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

Recent research has focused on the development of methods that reduce cost, improve product selectivity or purity, and offer more effective routes for the synthesis of benzimidazo[2,1-a]isoquinolines . Emphasis is also placed on green methods that support contemporary environmental and safety improvements .

Biochemical Analysis

Biochemical Properties

4-(4-Phenoxybenzoyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves binding to specific enzymes that are involved in metabolic pathways. For example, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to alterations in cellular processes and metabolic fluxes .

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic or adverse effects, including alterations in liver and kidney function. Threshold effects have also been observed, where certain dosages are required to achieve significant biochemical and cellular changes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the inhibition of kinases, which affects downstream metabolic processes. Additionally, this compound can influence the levels of specific metabolites, leading to changes in metabolic fluxes and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, this compound has been shown to interact with membrane transporters, facilitating its uptake into cells and distribution to target sites .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, its presence in the cytoplasm can affect cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name

isoquinolin-4-yl-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2/c24-22(21-15-23-14-17-6-4-5-9-20(17)21)16-10-12-19(13-11-16)25-18-7-2-1-3-8-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKGCNMYMMFQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CN=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271630
Record name 4-Isoquinolinyl(4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-82-7
Record name 4-Isoquinolinyl(4-phenoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinyl(4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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